molecular formula C28H38O6 B192742 Desisobutyryl Ciclesonide CAS No. 161115-59-9

Desisobutyryl Ciclesonide

Cat. No. B192742
M. Wt: 470.6 g/mol
InChI Key: OXPLANUPKBHPMS-FYSAVPLMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Desisobutyryl Ciclesonide, also known as CIC-AP, is the active metabolite of Ciclesonide . It has an affinity for the glucocorticoid receptor .


Synthesis Analysis

Ciclesonide is converted to Desisobutyryl Ciclesonide by intracellular esterases in the lung . This conversion process has been confirmed in vivo in the human lung .


Molecular Structure Analysis

Desisobutyryl Ciclesonide has a molecular formula of C28H38O6 . The molecular weight is 470.60 g/mol .


Chemical Reactions Analysis

Desisobutyryl Ciclesonide is formed from inhaled ciclesonide by intracellular esterases in the lung . The presence of fatty acid conjugates of Desisobutyryl Ciclesonide suggests that the active drug may be retained in the nasal mucosa as a reversible pool to exert sustained drug effects over time .


Physical And Chemical Properties Analysis

Desisobutyryl Ciclesonide appears as a crystalline form . It has a molecular weight of 470.60 g/mol .

Scientific Research Applications

Pharmacokinetics and Tolerability

  • Desisobutyryl ciclesonide, an active metabolite of ciclesonide, shows low systemic exposure and a favorable safety profile, supporting its continued clinical development, particularly in nasal sprays for treating allergic rhinitis (Nave et al., 2006).

Preclinical Efficacy

  • In preclinical studies, desisobutyryl ciclesonide demonstrates potent anti-inflammatory activity, suggesting its effectiveness in treating conditions like asthma. It exhibits high-affinity binding to the glucocorticoid receptor and shows comparable efficacy to other corticosteroids in animal models (Belvisi et al., 2005).

Spatial Localization in Lungs

  • Research using mass spectrometry imaging revealed the spatial localization of ciclesonide and its metabolites in rat lungs, indicating its effective delivery to targeted pulmonary regions, which is crucial for treating respiratory conditions (Yamamoto et al., 2021).

Nasal and Oropharyngeal Deposition

  • Comparisons of oropharyngeal deposition between ciclesonide and other corticosteroids, like fluticasone propionate, suggest that desisobutyryl ciclesonide has a lower deposition in the oropharyngeal cavity, which could imply fewer associated side effects (Richter et al., 2005).

In Vivo Anti-Inflammatory Activity

  • Desisobutyryl ciclesonide shows significant in vivo anti-inflammatory activity, indicating its potential effectiveness in clinical applications for treating inflammation-related conditions (Stoeck et al., 2004).

Metabolism in Airways

  • Ciclesonide is activated to desisobutyryl ciclesonide in the upper and lower airways, highlighting its therapeutic potential in conditions like asthma and allergic rhinitis. The reversible formation of fatty acid conjugates may prolong its anti-inflammatory activity (Nave & McCracken, 2008).

Role of Esterases in Metabolism

  • The metabolism of ciclesonide to desisobutyryl ciclesonide involves esterases in human tissues, emphasizing the importance of these enzymes in its pharmacokinetics and potential therapeutic effects (Mutch et al., 2007).

Nasal Mucosa Uptake

  • The uptake and metabolism of ciclesonide in rabbit nasal mucosa, with retention of desisobutyryl ciclesonide for up to 24 hours, underline its potential for once-daily dosing in treating allergic rhinitis (Sato et al., 2007).

properties

IUPAC Name

(1S,2S,4R,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23+,24+,25+,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPLANUPKBHPMS-ZXBNPROVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H38O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801043142
Record name Desisobutyrylciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Desisobutyrylciclesonide

CAS RN

161115-59-9
Record name Desisobutyryl-ciclesonide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161115-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desisobutyrylciclesonide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161115599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desisobutyrylciclesonide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801043142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pregna-1,4-diene-3,20-dione, 16,17-[[(R)-cyclohexylmethylene]bis(oxy)]-11,21-dihydroxy-, (11β,16α)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DES-CICLESONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8DL7FH77SF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desisobutyryl Ciclesonide
Reactant of Route 2
Desisobutyryl Ciclesonide
Reactant of Route 3
Desisobutyryl Ciclesonide
Reactant of Route 4
Desisobutyryl Ciclesonide
Reactant of Route 5
Desisobutyryl Ciclesonide
Reactant of Route 6
Desisobutyryl Ciclesonide

Citations

For This Compound
468
Citations
E Mutch, R Nave, N McCracken, K Zech… - Biochemical …, 2007 - Elsevier
… This study aimed to identify esterases involved in the metabolism of CIC to the active metabolite desisobutyryl-ciclesonide (des-CIC), and to measure hydrolysis rates in human liver, …
Number of citations: 0 www.sciencedirect.com
R Nave, KA Gunawardena, K Zech… - … Journal of Clinical …, 2006 - search.ebscohost.com
… the pulmonary distribution and airway penetration of inhaled ciclesonide by investigating the pharmacokinetics of ciclesonide and its active metabolite, desisobutyryl-ciclesonide (des-…
Number of citations: 0 search.ebscohost.com
H Sato, R Nave, T Nonaka… - Bmc …, 2007 - bmcpharma.biomedcentral.com
… Desisobutyryl-ciclesonide was measurable in the nasal mucosa at all … Desisobutyryl-ciclesonide-oleate and des-CIC-palmitate … Desisobutyryl-ciclesonide-oleate was the major fatty acid …
Number of citations: 0 bmcpharma.biomedcentral.com
S Boero, F Sabatini, M Silvestri, L Petecchia… - Immunology letters, 2007 - Elsevier
… Activation of ciclesonide occurs upon ester cleavage by endogenous esterases in the airways to form desisobutyryl-ciclesonide (des-ciclesonide) and this on-site activation results in a …
Number of citations: 0 www.sciencedirect.com
R Nave, R Herzog, A Laurent, MA Wingertzahn - Clinical therapeutics, 2009 - Elsevier
… the active metabolite, desisobutyryl ciclesonide, in the upper … ciclesonide and desisobutyryl ciclesonide after administration … −∞ and C max of desisobutyryl ciclesonide. Adverse events …
Number of citations: 0 www.sciencedirect.com
H Derendorf - The Journal of Clinical Pharmacology, 2007 - Wiley Online Library
… of desisobutyryl-ciclesonide were … of desisobutyryl-ciclesonide were present in the lungs ≥24 hours after inhalation of ciclesonide. These data indicate that desisobutyryl-ciclesonide …
Number of citations: 0 accp1.onlinelibrary.wiley.com
GM Böhmer, A Drollmann, CH Gleiter, R Nave - Clinical pharmacokinetics, 2008 - Springer
Background and objectives: Cytochrome P450 (CYP) 3A4 isoenzyme has been identified in vitro as the key enzyme to metabolize desisobutyryl-ciclesonide (des-CIC), the …
Number of citations: 0 link.springer.com
NA Reynolds, LJ Scott - Drugs, 2004 - Springer
… Inhaled ciclesonide is the parent compound that is converted to the active metabolite desisobutyryl-ciclesonide (des-CIC).[15] Des-CIC, previously named ciclesonide active principle (…
Number of citations: 0 link.springer.com
M Su, M Song, Y Zhuang, Y Wang, T Hang - Journal of pharmaceutical and …, 2011 - Elsevier
A sensitive and highly selective liquid chromatography tandem mass spectrometric (LC/MS/MS) method was developed and validated for the determination of ciclesonide (CIC) and its …
Number of citations: 0 www.sciencedirect.com
S Trevisiol, Y Moulard, Z Kaabia… - Drug Testing and …, 2022 - Wiley Online Library
… This prodrug is rapidly converted to desisobutyryl‐ciclesonide (des‐CIC), the main pharmacologically active compound. Due to its anti‐inflammatory properties, CIC is prohibited for …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.